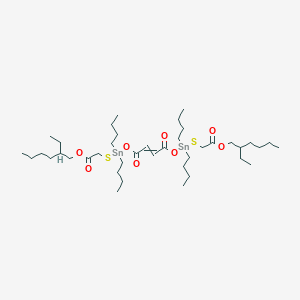
CAZQGLFLXPFQNS-UHFFFAOYSA-J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAZQGLFLXPFQNS-UHFFFAOYSA-J: is a complex organotin compound It is characterized by its unique structure, which includes two tin atoms, multiple oxygen and sulfur atoms, and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAZQGLFLXPFQNS-UHFFFAOYSA-J typically involves the reaction of organotin precursors with specific dicarboxylic acids under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
CAZQGLFLXPFQNS-UHFFFAOYSA-J can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states.
Substitution: The alkyl groups or other ligands can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce derivatives with different functional groups attached to the tin atoms.
Wissenschaftliche Forschungsanwendungen
CAZQGLFLXPFQNS-UHFFFAOYSA-J has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which CAZQGLFLXPFQNS-UHFFFAOYSA-J exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) tin oxide
- Bis(2-ethylhexyl) tin dichloride
- Bis(2-ethylhexyl) tin diacetate
Uniqueness
Compared to these similar compounds, CAZQGLFLXPFQNS-UHFFFAOYSA-J is unique due to its complex structure, which includes multiple functional groups and long alkyl chains
Eigenschaften
CAS-Nummer |
18403-67-3 |
|---|---|
Molekularformel |
C40H76O8S2Sn2 |
Molekulargewicht |
986.6 g/mol |
IUPAC-Name |
bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
InChI |
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
CAZQGLFLXPFQNS-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Key on ui other cas no. |
18403-67-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















